![molecular formula C16H24N2O4S B4642041 N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4642041.png)
N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide often involves complex chemical reactions including Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation. This process allows for the formation of diverse structures under controlled conditions, demonstrating the compound's synthetic versatility (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing detailed insights into their configuration and stability. For instance, the structure of glibenclamide, a compound with a similar sulfonamide group, has been analyzed in both solution and solid states, providing a basis for understanding the structural dynamics and potential tautomerization processes that might be relevant for N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide as well (Sanz et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide showcase a range of functionalities and reactivities. For example, Rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride illustrates the compound's ability to engage in complex chemical transformations, leading to the formation of sulfonyl fluoride substituted γ-lactams and 2-aryl ethenesulfonyl fluorides (Wang et al., 2018).
Physical Properties Analysis
The physical properties of compounds similar to N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide, such as antiemetic drugs, have been characterized by studies focusing on their molar refraction and polarizability. These studies provide insights into the compound's interaction with light and its electronic structure, which are critical for understanding its behavior in different environments (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide can be inferred from studies on similar compounds, highlighting their reactivity and stability under various conditions. For example, the synthesis and characterization of sulfonylurea analogs provide valuable information on the sulfonyl group's reactivity and potential interactions with biological targets, which could be relevant for understanding the broader chemical properties of N-cyclohexyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide (Chudziak et al., 1994).
properties
IUPAC Name |
N-cyclohexyl-3-(ethylsulfamoyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-23(20,21)15-11-12(9-10-14(15)22-2)16(19)18-13-7-5-4-6-8-13/h9-11,13,17H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVKQMQRPDMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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